molecular formula C72H113N21O23 B1496669 Rsppa (1-14) CAS No. 70686-88-3

Rsppa (1-14)

Cat. No.: B1496669
CAS No.: 70686-88-3
M. Wt: 1640.8 g/mol
InChI Key: NXJRCUXGCSFSBL-OWGCKRALSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rsppa (1-14), referred to in the literature as a recombinant protein or peptide construct (e.g., pEGFP-RRSPPa), is implicated in modulating cellular processes such as apoptosis and cell cycle regulation. Experimental studies using HeLa cells transfected with pEGFP-RRSPPa demonstrate significant alterations in cell cycle distribution, including reduced G1-phase cells (71 ± 0.5%) and increased sub-G1 populations (8.8 ± 1.3%), indicative of apoptosis induction . Flow cytometry further revealed elevated annexin-V+/PI+ staining (17 ± 0.9%), confirming enhanced late apoptosis/necrosis. Rsppa (1-14) also induces nuclear abnormalities (e.g., micronuclei, irregular nuclear morphology) and prolongs mitotic duration, leading to mitotic catastrophe and cell death . These findings suggest Rsppa (1-14) disrupts genomic stability and mitotic fidelity, positioning it as a critical tool for studying apoptosis and cell cycle dynamics.

Properties

CAS No.

70686-88-3

Molecular Formula

C72H113N21O23

Molecular Weight

1640.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid

InChI

InChI=1S/C72H113N21O23/c1-36(2)56(69(113)91-51(71(115)116)34-55(100)101)92-68(112)50(33-42-18-14-30-79-35-42)90-65(109)46(22-25-52(76)95)87-62(106)45(21-15-31-80-72(77)78)86-64(108)47(23-26-53(96)97)88-67(111)49(32-41-16-8-7-9-17-41)89-63(107)44(20-11-13-29-74)84-60(104)39(5)82-58(102)37(3)81-59(103)38(4)83-70(114)57(40(6)94)93-66(110)48(24-27-54(98)99)85-61(105)43(75)19-10-12-28-73/h7-9,14,16-18,30,35-40,43-51,56-57,94H,10-13,15,19-29,31-34,73-75H2,1-6H3,(H2,76,95)(H,81,103)(H,82,102)(H,83,114)(H,84,104)(H,85,105)(H,86,108)(H,87,106)(H,88,111)(H,89,107)(H,90,109)(H,91,113)(H,92,112)(H,93,110)(H,96,97)(H,98,99)(H,100,101)(H,115,116)(H4,77,78,80)/t37-,38-,39-,40+,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-/m0/s1

InChI Key

NXJRCUXGCSFSBL-OWGCKRALSA-N

SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N

sequence

KETAAAKFERQXVD

Synonyms

12-(beta-3-pyridylalanyl)-ribonuclease S-peptide (1-14)
ribonuclease S-peptide (1-14), 12-(beta-(3-pyridyl)-Ala)-
RNase S-peptide (1-14), 12-(beta-(3-pyridyl)-Ala)-
RSPPA (1-14)

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

  • Strengths : Rsppa (1-14) provides a robust model for studying mitotic defects and apoptosis in vitro. Its specificity surpasses small-molecule agents in directly linking structural motifs to cellular outcomes .
  • Limitations : The evidence lacks pharmacokinetic data (e.g., bioavailability, toxicity) and in vivo validation. Comparisons with other peptide-based apoptosis inducers (e.g., Bcl-2 inhibitors) are absent but critical for therapeutic relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.